Superior Protease Inhibition Profile of trans-4-(Aminomethyl)cyclohexanecarboxylate Esters Compared to Guanidino Analogs
Aryl esters of trans-4-(aminomethyl)cyclohexanecarboxylic acid (AmcHxCO2H) demonstrate a distinct and potent inhibition profile against serine proteases compared to their guanidino counterparts (GmcHxCO2H). AmcHxCO2H esters strongly inhibited both the esterolytic and caseinolytic activity of trypsin, as well as plasmin, whereas GmcHxCO2H esters exhibited little to no effect on caseinolytic activity and chymotrypsin [1].
| Evidence Dimension | Inhibition of caseinolytic activity of trypsin |
|---|---|
| Target Compound Data | Strong inhibition |
| Comparator Or Baseline | GmcHxCO2H esters (guanidino analogs): little or no inhibitory effect |
| Quantified Difference | Qualitative difference; AmcHxCO2H esters strongly inhibit caseinolytic activity, while GmcHxCO2H esters show minimal inhibition |
| Conditions | In vitro enzymatic assay measuring casein digestion by trypsin |
Why This Matters
This difference in protease inhibition profile dictates the selection of the aminomethyl scaffold over guanidino analogs for projects targeting trypsin-like serine proteases or requiring specific modulation of caseinolytic activity.
- [1] Muramatu, M., et al. (1982). Inhibitory Effects of Aryltrans-4-(Aminomethyl)cyclohexanecarboxylate and Aryltrans-4-(Guanidinomethyl)cyclohexanecarboxylate on Serine Proteases, and their Antiallergic Effects. Hoppe-Seyler's Zeitschrift für Physiologische Chemie, 363, 203-211. View Source
